molecular formula C15H12FN3OS B2551823 5-Fluoro-4-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide CAS No. 2415490-25-2

5-Fluoro-4-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide

Cat. No. B2551823
CAS RN: 2415490-25-2
M. Wt: 301.34
InChI Key: NJZROZIRPDUMAH-UHFFFAOYSA-N
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Description

5-Fluoro-4-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide, also known as PTC-209, is a small molecule inhibitor that targets the protein BMI-1. BMI-1 is a transcriptional repressor that is overexpressed in many cancers and is associated with tumor progression, metastasis, and drug resistance. PTC-209 has shown promising results in preclinical studies and is currently being investigated as a potential anticancer agent.

Mechanism of Action

5-Fluoro-4-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide targets the protein BMI-1, which is a key regulator of stem cell self-renewal and differentiation. BMI-1 is overexpressed in many cancers and is associated with tumor progression, metastasis, and drug resistance. 5-Fluoro-4-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide binds to BMI-1 and inhibits its function, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
5-Fluoro-4-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide has been shown to have a variety of biochemical and physiological effects in preclinical studies. These include the inhibition of cancer cell growth and proliferation, induction of apoptosis, sensitization of cancer cells to chemotherapy and radiation therapy, and inhibition of cancer stem cells. 5-Fluoro-4-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide has also been shown to have anti-inflammatory effects and to inhibit the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

5-Fluoro-4-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in preclinical models of cancer. However, there are also some limitations to its use. 5-Fluoro-4-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. In addition, 5-Fluoro-4-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide may have off-target effects that could complicate its use in lab experiments.

Future Directions

There are several future directions for research on 5-Fluoro-4-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide. One area of focus is the development of more potent and selective inhibitors of BMI-1. Another area of focus is the investigation of 5-Fluoro-4-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide in combination with other anticancer agents, such as chemotherapy and radiation therapy. Additionally, there is interest in exploring the use of 5-Fluoro-4-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide in other diseases, such as inflammatory disorders and infectious diseases. Finally, clinical trials will be necessary to determine the safety and efficacy of 5-Fluoro-4-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide in humans.

Synthesis Methods

The synthesis of 5-Fluoro-4-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide involves a multi-step process that starts with the reaction of 2-methyl-1,3-benzothiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-methylpyridine-2-amine to form the amide intermediate, which is then fluorinated using N-fluorobenzenesulfonimide. The final product is obtained by purification through column chromatography.

Scientific Research Applications

5-Fluoro-4-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide has been extensively studied in preclinical models of cancer, including leukemia, lymphoma, breast cancer, and glioblastoma. In these studies, 5-Fluoro-4-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. 5-Fluoro-4-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide has also been shown to inhibit cancer stem cells, which are thought to be responsible for tumor recurrence and drug resistance.

properties

IUPAC Name

5-fluoro-4-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3OS/c1-8-5-13(17-7-11(8)16)15(20)19-10-3-4-14-12(6-10)18-9(2)21-14/h3-7H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZROZIRPDUMAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1F)C(=O)NC2=CC3=C(C=C2)SC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-4-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide

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